3'-(1,3-Dioxolan-2-yl)-3-fluoro[1,1'-biphenyl]-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(1,3-Dioxolan-2-yl)-3-fluoro[1,1’-biphenyl]-4-amine is an organic compound that features a biphenyl core substituted with a fluorine atom and an amine group, along with a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(1,3-Dioxolan-2-yl)-3-fluoro[1,1’-biphenyl]-4-amine typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene compound.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the 1,3-Dioxolane Ring: The 1,3-dioxolane ring can be formed through acetalization of an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst.
Introduction of the Amine Group: The amine group can be introduced through nucleophilic substitution reactions, such as the reaction of an aryl halide with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3’-(1,3-Dioxolan-2-yl)-3-fluoro[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, while the fluorine atom can be involved in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
3’-(1,3-Dioxolan-2-yl)-3-fluoro[1,1’-biphenyl]-4-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its interactions with biological molecules and potential as a biochemical probe.
Industrial Applications: Use as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of 3’-(1,3-Dioxolan-2-yl)-3-fluoro[1,1’-biphenyl]-4-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
3’-(1,3-Dioxolan-2-yl)-[1,1’-biphenyl]-4-amine: Lacks the fluorine atom, which may result in different chemical and biological properties.
3-Fluoro[1,1’-biphenyl]-4-amine: Lacks the 1,3-dioxolane ring, which may affect its stability and reactivity.
4-Amino[1,1’-biphenyl]-3-fluoro-2-carboxylic acid: Contains a carboxylic acid group instead of the 1,3-dioxolane ring, leading to different chemical behavior.
Uniqueness
3’-(1,3-Dioxolan-2-yl)-3-fluoro[1,1’-biphenyl]-4-amine is unique due to the combination of the 1,3-dioxolane ring, fluorine atom, and amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H14FNO2 |
---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
4-[3-(1,3-dioxolan-2-yl)phenyl]-2-fluoroaniline |
InChI |
InChI=1S/C15H14FNO2/c16-13-9-11(4-5-14(13)17)10-2-1-3-12(8-10)15-18-6-7-19-15/h1-5,8-9,15H,6-7,17H2 |
InChI Key |
JHWHRUZGMSTZPL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=CC(=C2)C3=CC(=C(C=C3)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.